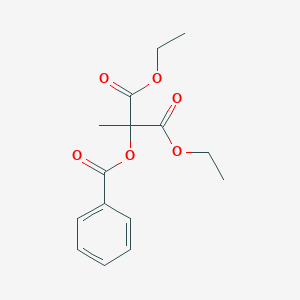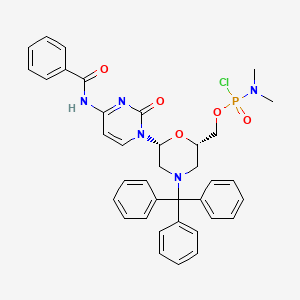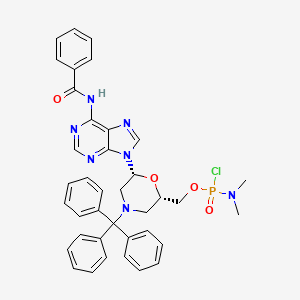
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine, an alkaloid known for its antimitotic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves multiple steps, starting from Colchicine. The process typically includes deacetylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the compound meets the required standards for research and development .
Analyse Des Réactions Chimiques
Types of Reactions
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound .
Applications De Recherche Scientifique
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is employed in studies involving cell division and microtubule dynamics.
Medicine: Research on this compound contributes to the development of new therapeutic agents, particularly in cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents its polymerization, thereby disrupting microtubule formation. This action inhibits cell division and induces apoptosis in various cell lines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: The parent compound, known for its antimitotic properties.
Demecolcine: A derivative of Colchicine with similar biological activities.
N-Deacetyl Colchicine: Another derivative with distinct chemical properties.
Uniqueness
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its utility in research and potential therapeutic applications .
Propriétés
Numéro CAS |
152242-11-0 |
|---|---|
Formule moléculaire |
C₁₆H₁₅NO₅·HBr |
Poids moléculaire |
301.298091 |
Synonymes |
(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)






